Precise Lipophilicity Control: 0.81 LogP Unit Separation from Methyl 2-chloro-6-fluorobenzoate
Methyl 2-chloro-4,6-difluorobenzoate achieves an XLogP3 of 2.6, precisely bridging the lipophilicity gap between the less lipophilic monofluorinated analog methyl 2-chloro-6-fluorobenzoate (LogP 1.79) and the more lipophilic dichlorinated analog methyl 2,4-dichlorobenzoate (LogP 2.78) [1][2]. This 0.81-unit increase relative to methyl 2-chloro-6-fluorobenzoate provides a crucial LogD window often sought for enhancing membrane permeability while retaining solubility [1]. This differential directly addresses a common challenge in lead optimization where small changes in lipophilicity can dramatically affect oral bioavailability and off-target binding [3].
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1) Methyl 2-chloro-6-fluorobenzoate (LogP 1.79) ; 2) Methyl 2,4-dichlorobenzoate (LogP 2.78) [2] |
| Quantified Difference | +0.81 LogP units vs. methyl 2-chloro-6-fluorobenzoate; -0.18 LogP units vs. methyl 2,4-dichlorobenzoate |
| Conditions | XLogP3 calculated by PubChem; ACD/LogP for comparators from supplier databases |
Why This Matters
This confirms the compound's value in precisely tuning lipophilicity during lead optimization, a quantifiable metric that guides procurement over monohalogenated or non-fluorinated options.
- [1] Kuujia. (n.d.). Cas no 128800-36-2 (Methyl 2-chloro-4,6-difluorobenzoate). XLogP3: 2.6. View Source
- [2] ChemSrc. (n.d.). Methyl 2,4-dichlorobenzoate (CAS 35112-28-8). LogP: 2.78. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
